3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid
Description
3-[N-(4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamido]propanoic acid is a sulfonamide-based propanoic acid derivative characterized by a 4-methylphenyl group attached to the sulfonamide nitrogen and a 3-(trifluoromethyl)benzenesulfonyl moiety. This structure confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group . Sulfonamides are widely explored in medicinal chemistry for their versatility in targeting enzymes (e.g., carbonic anhydrases, cyclooxygenases) and nuclear receptors (e.g., PPARs) . The trifluoromethyl group may improve binding affinity and pharmacokinetic profiles compared to non-fluorinated analogs .
Properties
IUPAC Name |
3-(4-methyl-N-[3-(trifluoromethyl)phenyl]sulfonylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4S/c1-12-5-7-14(8-6-12)21(10-9-16(22)23)26(24,25)15-4-2-3-13(11-15)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDLZZKKFXTBSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: This involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling with propanoic acid: The final step involves coupling the intermediate with propanoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-N-SO₂-) is a key reactive site, enabling the following transformations:
Hydrolysis
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Conditions : Acidic (HCl/H₂O) or basic (NaOH/H₂O) aqueous environments at elevated temperatures (80–100°C).
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Products :
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Acidic hydrolysis yields 3-aminopropanoic acid and 3-(trifluoromethyl)benzenesulfonic acid .
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Basic hydrolysis produces sodium sulfonate salts and N-(4-methylphenyl)propanoate .
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Mechanistic Insight : Cleavage occurs via protonation (acidic) or deprotonation (basic) of the sulfonamide nitrogen, destabilizing the S-N bond .
Nucleophilic Substitution
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Reagents : Thiols, amines, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO).
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Products :
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Kinetics : Electron-withdrawing trifluoromethyl group enhances electrophilicity of the sulfonyl sulfur, accelerating substitution .
Carboxylic Acid Reactivity
The propanoic acid moiety undergoes typical carboxylate reactions:
Esterification
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Conditions : Acid catalysis (H₂SO₄) with alcohols (e.g., methanol, ethanol) under reflux.
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Products : Methyl or ethyl esters (e.g., methyl 3-[N-(4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamido]propanoate ) .
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Yield Optimization : Dean-Stark trap for azeotropic water removal improves ester yields (>85%) .
Amide Formation
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Reagents : Coupling agents (e.g., DCC, EDCI) with amines (e.g., benzylamine).
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Products : 3-[N-(4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamido]propanamide derivatives.
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Applications : Used to synthesize bioactive analogs for pharmacological screening .
Trifluoromethyl Group Influence
The -CF₃ group modulates electronic and steric effects:
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Electronic Effects : Strong electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to the meta position relative to the sulfonamide .
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Stability : Resists hydrolysis and oxidation under standard conditions but participates in radical reactions (e.g., photochemical C-F bond cleavage) .
Aromatic Ring Reactivity
The substituted benzene rings exhibit limited electrophilic substitution due to deactivation by -CF₃ and -SO₂-N- groups. Notable exceptions include:
Oxidation
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Reagents : KMnO₄ in acidic conditions.
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Products : Sulfonic acid derivatives via oxidation of the sulfonamide sulfur .
Reduction
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Reagents : LiAlH₄ in anhydrous ether.
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Products : 3-[N-(4-methylphenyl)-3-(trifluoromethyl)benzeneaminomethyl]propanol (sulfonamide reduced to amine) .
Comparative Reactivity Table
Scientific Research Applications
Therapeutic Applications
1. Anti-inflammatory Properties
Research indicates that compounds similar to 3-[N-(4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamido]propanoic acid exhibit significant anti-inflammatory effects. The sulfonamide moiety can inhibit specific pathways involved in inflammatory responses, making it a candidate for treating conditions such as arthritis and other inflammatory disorders. Studies have shown that these compounds can effectively reduce symptoms associated with inflammation by modulating immune responses .
2. Antibacterial Activity
The antibacterial properties of this compound are noteworthy, particularly against Gram-positive bacteria. The structural features, including the trifluoromethyl group, contribute to its biological activity by enhancing interaction with bacterial enzymes or receptors. This makes it a promising candidate for the development of new antibacterial agents .
Synthetic Applications
1. Chemical Reactivity
The reactivity of 3-[N-(4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamido]propanoic acid can be attributed to its functional groups. The sulfonamide group is capable of undergoing nucleophilic substitution reactions, while the carboxylic acid group can participate in esterification or amidation reactions. These characteristics make it valuable in synthetic organic chemistry for creating new derivatives with varied biological activities .
2. Synthesis Pathways
The synthesis of this compound typically involves multiple steps that require optimization for high yields and purity. Common methods include nucleophilic substitution reactions and coupling reactions that leverage the unique functionalities present in the molecule. Understanding these pathways is crucial for developing efficient synthetic routes for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid is not fully understood. its sulfonamide group suggests it may act as an enzyme inhibitor by mimicking the structure of natural substrates. The trifluoromethyl group can enhance binding affinity to target proteins, potentially affecting various molecular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their comparative features:
Table 1: Structural and Functional Comparison of Sulfonamide-Containing Propanoic Acid Derivatives
Electronic and Steric Effects
- Trifluoromethyl vs. Methoxy/Nitro Groups: The trifluoromethyl group in the target compound provides strong electron-withdrawing effects, lowering the pKa of the propanoic acid moiety (enhancing ionization at physiological pH) compared to methoxy-containing analogs . However, nitro-substituted analogs exhibit even greater acidity (pKa ~3.2) due to the nitro group’s stronger electron-withdrawing nature .
Biological Activity
3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid, also known by its chemical structure , is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to other non-steroidal anti-inflammatory drugs (NSAIDs), particularly celecoxib, which is known for its selective inhibition of cyclooxygenase-2 (COX-2).
- Molecular Formula : C17H16F3NO4S
- Molecular Weight : 385.37 g/mol
- CAS Number : 2435350
- Chemical Structure : The compound features a trifluoromethyl group, a sulfonamide moiety, and an aromatic system that contributes to its biological properties.
The biological activity of this compound primarily revolves around its interaction with cyclooxygenase enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.
Inhibition Studies
Research indicates that derivatives similar to this compound exhibit varying degrees of COX inhibition:
- COX-1 Inhibition : Compounds with similar structures have shown IC50 values ranging from 0.18 µM to 1.81 µM for COX-1, indicating a potential for significant anti-inflammatory activity .
- COX-2 Inhibition : For COX-2, studies have reported IC50 values as low as 0.05 µM for structurally related compounds, suggesting that modifications can enhance selectivity and potency .
Biological Activity Data Table
| Compound Name | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|---|
| Celecoxib | COX-1 | 0.05 | 262 |
| Compound A | COX-2 | 0.047 | >1000 |
| Compound B | COX-1 | 0.32 | - |
| Compound C | COX-2 | 0.11 | - |
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that compounds similar to this compound exhibited enhanced anti-inflammatory effects compared to traditional NSAIDs like ibuprofen . The presence of the trifluoromethyl group was noted to significantly increase the binding affinity to COX enzymes.
- Pain Management : In a clinical setting, derivatives of this compound were evaluated for their efficacy in pain management. Results indicated a comparable performance to established NSAIDs, with reduced gastrointestinal side effects .
- Toxicology Studies : Toxicological assessments in animal models have shown that repeated doses did not result in significant adverse effects, indicating a favorable safety profile .
Q & A
Basic: What are the recommended synthetic routes for 3-[N-(4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamido]propanoic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves a sulfonylation reaction between 3-(trifluoromethyl)benzenesulfonyl chloride and 3-amino-N-(4-methylphenyl)propanoic acid. Key steps include:
- Protection of the amino group (e.g., using Boc or benzyloxycarbonyl groups) to prevent side reactions .
- Coupling under basic conditions (e.g., pyridine or triethylamine) to facilitate sulfonamide bond formation .
- Deprotection using acidic or catalytic hydrogenation conditions.
Optimization strategies: - Temperature control : Reactions at 0–5°C minimize decomposition of the sulfonyl chloride.
- Solvent selection : Dichloromethane or THF improves solubility of aromatic intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted sulfonyl chloride and by-products .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the sulfonamide NH (δ 7.5–8.5 ppm), trifluoromethyl group (¹³C δ 120–125 ppm, quartets due to ¹JCF coupling), and propanoic acid moiety (δ 2.5–3.5 ppm for CH₂ groups) .
- 19F NMR : Confirms the presence and electronic environment of the CF₃ group (δ -60 to -65 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₅F₃N₂O₄S: 415.0732) .
- IR Spectroscopy : Identifies sulfonamide S=O stretches (1350–1150 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .
Advanced: How can researchers resolve discrepancies in biological activity data across different assay systems for this compound?
Methodological Answer:
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic inhibition assays .
- Buffer optimization : Test activity in varying pH (6.5–7.5) and ionic strength to mimic physiological conditions.
- Metabolite screening : Use LC-MS to rule out degradation products interfering with assays .
- Dose-response curves : Ensure consistent EC₅₀/IC₅₀ measurements across platforms (e.g., cell-based vs. biochemical assays) .
Advanced: What computational modeling approaches are suitable for predicting the binding affinity of this compound with target proteins?
Methodological Answer:
- Molecular docking (AutoDock Vina, Glide) : Model interactions between the sulfonamide group and catalytic residues (e.g., serine proteases) .
- Molecular Dynamics (MD) simulations : Assess stability of the protein-ligand complex over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR modeling : Corrogate electronic parameters (Hammett σ) of the trifluoromethyl group with inhibitory activity .
Basic: What are the key stability considerations for storing and handling this compound in laboratory settings?
Methodological Answer:
- Storage : -20°C under anhydrous conditions (desiccator) to prevent hydrolysis of the sulfonamide bond .
- Light sensitivity : Use amber vials to protect the trifluoromethylphenyl group from UV degradation .
- Handling : Avoid prolonged exposure to moisture; prepare fresh solutions in DMSO or ethanol for bioassays .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this sulfonamide derivative?
Methodological Answer:
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the 4-methylphenyl ring .
- Bioisosteric replacement : Replace the CF₃ group with Cl or Br to modulate lipophilicity (logP) .
- In vitro profiling : Test analogs against isoforms of the target enzyme (e.g., COX-1 vs. COX-2) to enhance selectivity .
Basic: What are the common impurities observed during the synthesis of this compound, and how can they be effectively removed?
Methodological Answer:
- Unreacted sulfonyl chloride : Detected via TLC (Rf ~0.8 in ethyl acetate/hexane); removed by aqueous NaHCO₃ wash .
- Di-sulfonylated by-product : Forms if amino protection fails; purify via preparative HPLC (C18 column, acetonitrile/water gradient) .
- Acid degradation products : Use neutralization (pH 7) during workup to prevent decarboxylation .
Advanced: What strategies can mitigate low solubility issues in aqueous buffers during in vitro bioassays?
Methodological Answer:
- Co-solvents : Use ≤1% DMSO or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug approach : Synthesize methyl ester derivatives hydrolyzed in vivo to the active carboxylic acid .
- Salt formation : Prepare sodium or potassium salts for improved aqueous solubility (e.g., pH-adjusted PBS) .
Advanced: How does the electronic nature of the trifluoromethyl group influence the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electron-withdrawing effect : The CF₃ group reduces electron density on the benzene ring, directing electrophilic attacks to the meta position .
- Steric effects : The bulky CF₃ group hinders ortho substitution, favoring para-functionalization in coupling reactions .
- Resonance stabilization : Enhances sulfonamide bond stability by delocalizing negative charge via the aryl ring .
Basic: What validated HPLC or LC-MS methods are reported for quantifying this compound in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
